(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and ammonia or primary amines for reductive amination. The reaction conditions often involve mild temperatures and neutral to slightly basic pH.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic methods to achieve high enantioselectivity. Catalysts such as palladium on carbon (Pd/C) or enzymes like reductases are employed to ensure the desired stereochemistry is obtained.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is utilized in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent in the development of drugs targeting specific receptors.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Fluorophenyl)ethan-1-ol
- ®-2-Fluoro-alpha-methylbenzyl alcohol
- ®-2-Amino-2-(2-fluorophenyl)ethan-1-ol
Uniqueness
(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H10FNO |
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Molecular Weight |
155.17 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChI Key |
MFGOFGRYDNHJTA-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)F |
Origin of Product |
United States |
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